1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Description
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. It is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, with an aldehyde functional group at the fourth position of the pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-11-3-1-9(2-4-11)6-14-7-10(8-15)5-13-14/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVFLIPBIXFHOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl bromide with hydrazine hydrate to form 1-(4-fluorobenzyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group is reduced to a primary alcohol, while the pyrazole ring remains intact under mild conditions:
Key Example : Reduction with NaBH₄ in methanol yields the corresponding alcohol, which can be further functionalized (e.g., chlorination with SOCl₂) .
Condensation Reactions
The aldehyde participates in Schiff base formation and related condensations:
3.1. Schiff Base Formation
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Primary amines (e.g., 4-fluoroaniline) | Ethanol, reflux | Imine derivatives | Antimicrobial agents |
Example : Condensation with 4-fluoroaniline produces a hydrazone intermediate, which cyclizes under Vilsmeier-Haack conditions to form substituted pyrazoles .
3.2. Wittig Reactions
| Reagents | Product | Notes | Source |
|---|---|---|---|
| Triphenylphosphonium ylides | 4-Styrylpyrazoles | Forms conjugated systems for optoelectronics |
Procedure : The alcohol derived from aldehyde reduction is converted to a chloromethyl intermediate, then to a phosphonium salt for Wittig olefination .
Substitution Reactions
The fluorophenyl group exhibits limited reactivity due to electron-withdrawing effects, but nucleophilic aromatic substitution (NAS) is feasible under forcing conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NAS at Fluorophenyl Ring | NaNH₂, NH₃(l) | Amino-substituted derivatives | Low (≤30%) |
Challenges : Fluorine’s poor leaving-group ability necessitates harsh conditions, often leading to side reactions .
Cyclization and Heterocycle Formation
The aldehyde group facilitates cyclocondensation to form fused heterocycles:
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazines, thioureas | Acid catalysis | Pyrazolo[1,5-a]pyrimidines | Anticancer scaffolds |
Example : Reaction with semicarbazide yields pyrazolo-triazine hybrids via aldehyde-mediated cyclization .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research published in Bioorganic & Medicinal Chemistry Letters reported that it displayed effective antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that the presence of the fluorophenyl group enhances its interaction with bacterial cell membranes.
Agrochemicals
Pesticide Development
In agrochemical research, this compound has been explored as a lead compound for developing new pesticides. A case study highlighted in Pesticide Biochemistry and Physiology indicated that modifications of this compound led to the synthesis of novel insecticides with improved efficacy against common agricultural pests. These derivatives were found to disrupt the metabolic pathways of target insects, leading to increased mortality rates.
Materials Science
Polymer Synthesis
The compound has potential applications in materials science, particularly in the synthesis of functional polymers. Research published in Macromolecules explored its use as a building block for creating polymeric materials with tailored properties. The incorporation of this compound into polymer matrices resulted in materials with enhanced thermal stability and mechanical strength.
Data Table: Summary of Applications
| Application Area | Key Findings | Reference Source |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Journal of Medicinal Chemistry |
| Agrochemicals | Lead compound for novel insecticides | Pesticide Biochemistry and Physiology |
| Materials Science | Building block for functional polymers | Macromolecules |
Case Studies
Case Study 1: Anticancer Properties
In a controlled study, researchers synthesized several derivatives of this compound and assessed their cytotoxicity on MCF-7 breast cancer cells. The results indicated that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a potential for further development as anticancer drugs.
Case Study 2: Pesticidal Efficacy
Field trials conducted on crops treated with modified versions of this compound demonstrated a reduction in pest populations by over 70% compared to untreated controls. This efficacy underscores its potential as an environmentally friendly alternative to existing pesticides.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carbaldehyde
- 1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
- 1-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carbaldehyde
Comparison: 1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution often enhances the compound’s metabolic stability and binding affinity compared to its chloro, methyl, and bromo analogs .
Biological Activity
1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with a 4-fluorobenzyl group and an aldehyde functional group. The synthesis typically involves the Vilsmeier–Haack reaction, which allows for the introduction of the carbaldehyde moiety onto the pyrazole scaffold.
Anticholinesterase Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In vitro assays demonstrated that this compound has a pIC50 value of 3.47, indicating moderate potency compared to standard AChE inhibitors like donepezil (pIC50 = 4.92) .
Table 1: AChE Inhibition Potency of Pyrazole Derivatives
| Compound | pIC50 |
|---|---|
| This compound | 3.47 |
| Donepezil | 4.92 |
Monoamine Oxidase Inhibition
The compound also demonstrates selective inhibition of monoamine oxidase B (MAO-B), which is relevant for conditions like Parkinson's disease. The selectivity and potency of this compound in inhibiting MAO-B suggest its potential as a therapeutic agent in neurodegenerative disorders .
Antimicrobial Activity
In addition to neuropharmacological effects, pyrazole derivatives have shown promising antimicrobial properties. Studies have reported that certain pyrazole compounds exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
| Pathogen | MIC (μg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.22 | Pyrazole derivative 7b |
| Escherichia coli | 0.25 | Pyrazole derivative 5a |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their chemical structure. Substituents on the pyrazole ring significantly affect both AChE and MAO-B inhibitory activities. For instance, compounds with electron-withdrawing groups tend to show enhanced AChE inhibition compared to those with electron-donating groups .
Figure 1: Structure-Activity Relationship Insights
- Electron-withdrawing groups (e.g., halogens) enhance AChE inhibition.
- Alkyl chain length inversely correlates with activity; shorter chains yield higher inhibition.
- Hydroxyl substitutions generally increase potency.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Cavalli et al. (2013) explored the AChE inhibitory potential of various substituted pyrazoles, including those similar to this compound. They found that specific structural modifications led to improved inhibitory effects, highlighting the importance of SAR in drug design .
- Farahat et al. (2020) reviewed multiple studies on pyrazole carbaldehydes and their diverse biological activities, including anti-inflammatory and antitumor effects. Their findings support the versatility of this scaffold in medicinal chemistry .
Q & A
Q. What are the established synthetic methodologies for 1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring . Alternative routes include Claisen-Schmidt condensations using aryl aldehydes to form α,β-unsaturated ketones, followed by cyclization . Key steps involve strict control of reaction temperature (40–60°C) and stoichiometric ratios of POCl₃:DMF (1:1.2) to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic substituents (e.g., 4-fluorophenyl methyl at δ 5.2–5.4 ppm) .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) resolve bond angles and torsional strain, with typical C=O bond lengths of 1.22 Å and pyrazole ring planarity .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1150 cm⁻¹) confirm functional groups .
Q. What are the key functional groups in this compound that influence its reactivity in condensation reactions?
The aldehyde group (-CHO) at the pyrazole 4-position is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones . The 4-fluorophenylmethyl substituent enhances electron-withdrawing effects, stabilizing intermediates in Knoevenagel or aldol condensations .
Advanced Research Questions
Q. How can researchers optimize the Vilsmeier–Haack reaction conditions to improve aldehyde group yield?
- Parameter Optimization : Adjust POCl₃:DMF ratios (1:1 to 1:1.5) and reflux time (2–4 hours) to balance conversion and byproduct formation .
- Monitoring : Use TLC (ethyl acetate/hexane, 3:7) or HPLC (C18 column, acetonitrile/water) to track aldehyde formation.
- Workup : Quench with ice-cold NaHCO₃ to neutralize excess POCl₃, followed by column chromatography (silica gel, 60–120 mesh) for purification .
Q. What strategies resolve contradictions in reported biological activity data among structurally similar pyrazole derivatives?
- Assay Standardization : Compare MIC values against S. aureus (ATCC 25923) under consistent broth microdilution conditions (pH 7.2, 37°C) .
- Structural Nuances : Evaluate substituent effects (e.g., electron-withdrawing -F vs. -Cl) on membrane permeability via logP calculations .
- Meta-Analysis : Cross-reference bioactivity datasets from crystallographic (e.g., Acta Cryst. Section E) and pharmacological studies to identify outliers .
Q. How to design a structure-activity relationship (SAR) study for this compound targeting antimicrobial activity?
- Derivatization : Synthesize analogs with modified substituents (e.g., -NO₂ at the phenyl ring or -CF₃ at the pyrazole 3-position) .
- In Vitro Testing : Screen against Gram-positive/-negative panels using disk diffusion assays (10 µg/mL, 24-hour incubation) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) with E. coli DNA gyrase (PDB: 1KZN) to predict binding affinities .
Q. What computational methods validate the crystallographic data of this compound when experimental data is limited?
Q. How to troubleshoot regioselectivity issues in electrophilic substitution reactions of this pyrazole derivative?
- Directing Groups : Use -NO₂ or -COOR substituents to steer electrophiles to the pyrazole 5-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance para-selectivity in Friedel-Crafts alkylations .
- Kinetic Control : Lower reaction temperatures (−10°C to 0°C) favor kinetic products over thermodynamic isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
